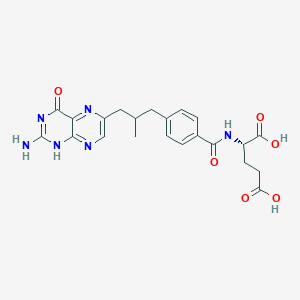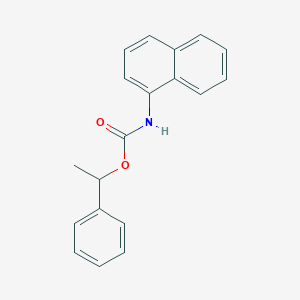
1-phenylethyl N-naphthalen-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylethyl N-naphthalen-1-ylcarbamate, also known as PNEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PNEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.39 g/mol.
Mecanismo De Acción
The mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Efectos Bioquímicos Y Fisiológicos
1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have various biochemical and physiological effects. In animal studies, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to reduce inflammation, pain, and fever. It has also been shown to improve memory and learning in mice. 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its toxicity and has been found to be relatively safe at low doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-phenylethyl N-naphthalen-1-ylcarbamate in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. 1-phenylethyl N-naphthalen-1-ylcarbamate is also relatively easy to synthesize and purify. However, one of the limitations of using 1-phenylethyl N-naphthalen-1-ylcarbamate is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-phenylethyl N-naphthalen-1-ylcarbamate. One area of interest is the development of new drugs based on 1-phenylethyl N-naphthalen-1-ylcarbamate for the treatment of various diseases such as depression, anxiety, and inflammation. Another area of interest is the use of 1-phenylethyl N-naphthalen-1-ylcarbamate as a building block for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Conclusion:
In conclusion, 1-phenylethyl N-naphthalen-1-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. 1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in medicine, agriculture, and material science. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Métodos De Síntesis
The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform, and a catalyst such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the product is formed. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its ability to protect crops from pests and diseases. In material science, 1-phenylethyl N-naphthalen-1-ylcarbamate has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
119994-28-4 |
|---|---|
Nombre del producto |
1-phenylethyl N-naphthalen-1-ylcarbamate |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-phenylethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C19H17NO2/c1-14(15-8-3-2-4-9-15)22-19(21)20-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21) |
Clave InChI |
ZTZHHYAALZEMIS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Sinónimos |
Carbamic acid, 1-naphthalenyl-, 1-phenylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



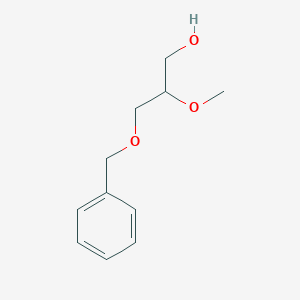
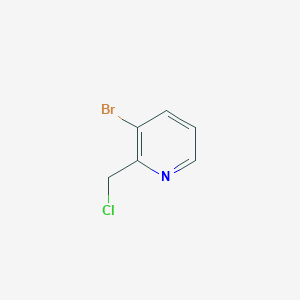
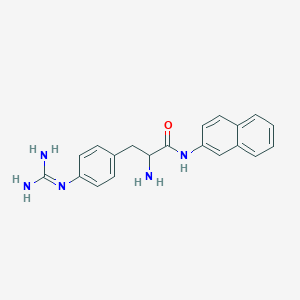
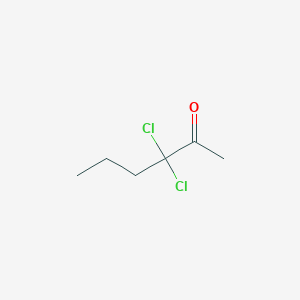
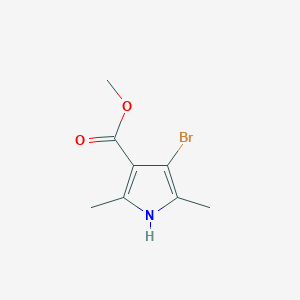
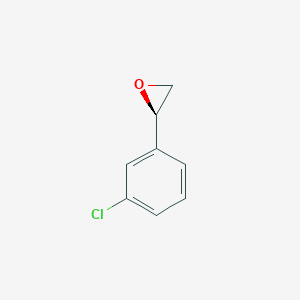
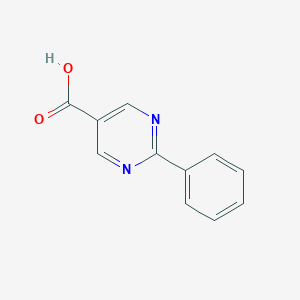
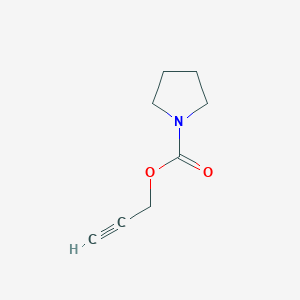
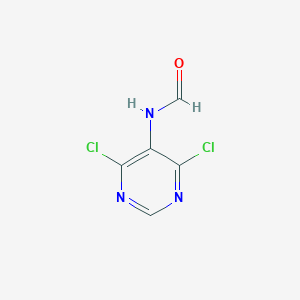
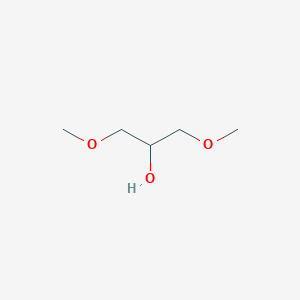
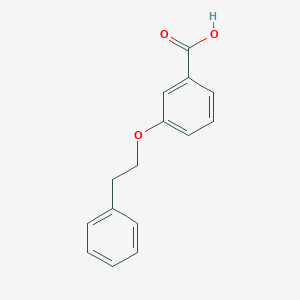
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
